molecular formula C21H27N3O B7441071 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE

4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE

Cat. No.: B7441071
M. Wt: 337.5 g/mol
InChI Key: NEIGGANLBLGEHX-UHFFFAOYSA-N
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Description

4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline is a synthetic compound featuring a piperazine core substituted with a 2,3-dimethylphenyl group at the 4-position, conjugated via a carbonyl bridge to an N,N-dimethylaniline moiety.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-16-6-5-7-20(17(16)2)23-12-14-24(15-13-23)21(25)18-8-10-19(11-9-18)22(3)4/h5-11H,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIGGANLBLGEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE involves its interaction with molecular targets such as G-protein coupled receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways . The compound’s structure allows it to fit into the receptor binding sites, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogs

N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline (CAS 338417-97-3)
  • Structure : Differs in the piperazine substituent (3-methyl vs. 2,3-dimethylphenyl).
  • Properties : The absence of the bulky dimethylphenyl group in this analog likely reduces steric hindrance, enhancing solubility (logP ~2.1 predicted) compared to the target compound.
  • Applications : Used in medicinal chemistry as a building block for kinase inhibitors, suggesting that piperazine-carbonyl-aniline frameworks are versatile in drug design .
Property Target Compound 3-Methylpiperazine Analog
Molecular Formula C₂₁H₂₆N₃O C₁₄H₂₁N₃O
Molecular Weight 336.45 g/mol 247.34 g/mol
Key Substituent 2,3-Dimethylphenyl 3-Methylpiperazine
Potential Application CNS receptor modulation Kinase inhibitor intermediates
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ()
  • Structure : Shares a substituted piperazine core but includes a pentanamide linker and pyridinyl group.
  • Research Findings : Demonstrated selectivity for dopamine D3 receptors, highlighting the role of piperazine substituents in receptor binding. The 2,3-dichlorophenyl group enhances affinity compared to 2,4-dichloro analogs, suggesting ortho-substituents optimize steric and electronic interactions .

Diamine Antioxidants and Antiozonants

4-N-(2,3-Dimethylphenyl)-1-N-phenylbenzene-1,4-diamine
  • Structure : Aromatic diamine with 2,3-dimethylphenyl and phenyl groups.
  • Applications : Used in tire manufacturing as an antiozonant. The dimethylphenyl group improves resistance to oxidative degradation but lacks the piperazine-carbonyl flexibility of the target compound .
  • Performance Variability: Patent data show conflicting efficacy for similar diamines (e.g., 4-[4-(4-methylpentan-2-ylamino)anilino]phenol), underscoring the sensitivity of antioxidant activity to substituent positioning .

Drug Impurities and Simple Aniline Derivatives

N-Acetyl 2,6-dimethylaniline ()
  • Structure : Simplified aniline derivative without piperazine or carbonyl groups.
  • Metabolic Considerations : Acetylation reduces reactivity compared to the target compound’s free amine, suggesting the piperazine-carbonyl moiety in the target compound may enhance metabolic stability or receptor engagement.

Key Research Findings and Structural Insights

  • Substituent Effects : Ortho-substituents on piperazine (e.g., 2,3-dimethylphenyl vs. 3-methyl) significantly alter steric bulk and electronic properties, impacting solubility and biological activity .
  • Contradictory Data: Some analogs (e.g., 4-[4-(4-methylpentan-2-ylamino)anilino]phenol) show inconsistent efficacy in patents, emphasizing the need for empirical validation of substituent effects .

Biological Activity

Receptor Binding and Selectivity

Compounds with similar structural elements have shown affinity for G-protein coupled receptors (GPCRs). For instance, a related compound, 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide (CID2440433), exhibits selective agonist activity for the GPR55 receptor. This compound has an EC50 of 250 nM for GPR55 and demonstrates over 100-fold selectivity compared to other receptors such as GPR35, CB1, and CB2.

Cellular Effects

While specific data for the target compound is not available, structurally related molecules have shown various cellular effects:

  • Neural stem cell proliferation: CID2440433 has been reported to enhance the proliferation of neural stem cells.
  • Neuronal differentiation: The same compound promotes neuronal differentiation in vitro.

Signaling Pathways

The activation of GPR55 by compounds sharing structural similarities with 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline triggers several biochemical events:

  • ERK1/2 phosphorylation
  • PKCβII translocation to the plasma membrane

These signaling events may contribute to the observed cellular effects and could potentially be relevant for the target compound as well.

Structure-Activity Relationships

Based on the limited data available, we can infer some structure-activity relationships that might apply to the target compound:

  • The piperazine moiety appears to be important for receptor binding and selectivity.
  • The 2,3-dimethylphenyl group may contribute to the compound's affinity for specific receptors.
  • The carbonyl linker between the piperazine and the aromatic ring seems to be a common feature in biologically active compounds of this class.

Potential Therapeutic Applications

While specific data for 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline is not available, related compounds have shown potential in various therapeutic areas:

  • Neurodegenerative disorders: The ability to promote neural stem cell proliferation and neuronal differentiation suggests potential applications in neurodegenerative diseases.
  • Cancer: GPR55 has been implicated in cancer progression, and selective agonists or antagonists may have therapeutic potential in this area.

Research Gaps and Future Directions

The lack of specific data on the biological activity of 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline highlights several research gaps:

  • Receptor binding profile: A comprehensive study of the compound's affinity for various GPCRs and other potential targets is needed.
  • Cellular effects: Investigation of the compound's effects on different cell types, including neural cells, cancer cells, and immune cells, would provide valuable insights.
  • In vivo studies: Animal studies to evaluate the compound's pharmacokinetics, toxicity, and potential therapeutic effects are required.
  • Structure-activity relationship studies: Systematic modification of the compound's structure could help identify key features responsible for its biological activity.

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